Sodium 2-(3-chloropyridin-4-yl)acetate
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Overview
Description
Sodium 2-(3-chloropyridin-4-yl)acetate is a chemical compound with the molecular formula C7H6ClNO2Na. It is a sodium salt derivative of 3-chloropyridine, characterized by the presence of a chloropyridine ring attached to an acetate group. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-chloropyridin-4-yl)acetate typically involves the reaction of 3-chloropyridine with sodium acetate. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature conditions. The mixture is then stirred and heated to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with precise control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the original compound.
Reduction Products: Reduced forms of the original compound.
Scientific Research Applications
Sodium 2-(3-chloropyridin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridine derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Sodium 2-(3-chloropyridin-4-yl)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to the desired chemical transformations.
Comparison with Similar Compounds
Sodium 2-(3-bromopyridin-4-yl)acetate: Similar structure but with a bromine atom instead of chlorine.
Sodium 2-(3-fluoropyridin-4-yl)acetate: Contains a fluorine atom in place of chlorine.
Sodium 2-(3-iodopyridin-4-yl)acetate: Features an iodine atom instead of chlorine.
Uniqueness: Sodium 2-(3-chloropyridin-4-yl)acetate is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties to the compound. The chlorine atom’s electronegativity and size influence the compound’s behavior in chemical reactions, making it distinct from its bromine, fluorine, and iodine analogs.
Properties
IUPAC Name |
sodium;2-(3-chloropyridin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2.Na/c8-6-4-9-2-1-5(6)3-7(10)11;/h1-2,4H,3H2,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNGFPHDNXDMDQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CC(=O)[O-])Cl.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClNNaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219380-32-0 |
Source
|
Record name | sodium 2-(3-chloropyridin-4-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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